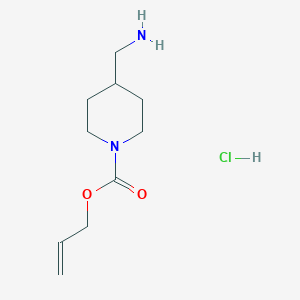
Naphthalene-2,3-diylbis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,3-diylbis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with two phenylmethanone groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-2,3-diylbis(phenylmethanone) typically involves the Friedel-Crafts acylation reaction. This reaction requires a naphthalene substrate, phenylmethanone (benzophenone), and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Naphthalene-2,3-diylbis(phenylmethanone) may involve large-scale reactors equipped with advanced temperature control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-2,3-diylbis(phenylmethanone) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH₂).
Major Products Formed:
Oxidation: Formation of naphthalene-2,3-dicarboxylic acid.
Reduction: Production of naphthalene-2,3-dihydrobenzophenone.
Substitution: Generation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,3-diylbis(phenylmethanone) has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and macrocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of sensors and probes.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Naphthalene-2,3-diylbis(phenylmethanone) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2,3-diylbis(phenylmethanone) can be compared to other similar compounds, such as naphthalene-1,2-diylbis(phenylmethanone) and naphthalene-1,4-diylbis(phenylmethanone) These compounds share structural similarities but differ in the positions of the phenylmethanone groups on the naphthalene ring
List of Similar Compounds
Naphthalene-1,2-diylbis(phenylmethanone)
Naphthalene-1,4-diylbis(phenylmethanone)
Naphthalene-2,6-diylbis(phenylmethanone)
Naphthalene-2,7-diylbis(phenylmethanone)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
18929-62-9 |
|---|---|
Molekularformel |
C24H16O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(3-benzoylnaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-19-13-7-8-14-20(19)16-22(21)24(26)18-11-5-2-6-12-18/h1-16H |
InChI-Schlüssel |
ZECHSDPGMZJYQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)




![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)




![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
